(2R,3R)-2-phenylpiperidin-3-amine
CAS No.: 161167-79-9
Cat. No.: VC8079214
Molecular Formula: C11H16N2
Molecular Weight: 176.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 161167-79-9 |
---|---|
Molecular Formula | C11H16N2 |
Molecular Weight | 176.26 g/mol |
IUPAC Name | (2R,3R)-2-phenylpiperidin-3-amine |
Standard InChI | InChI=1S/C11H16N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8,12H2/t10-,11-/m1/s1 |
Standard InChI Key | GFMAFYNUQDLPBP-GHMZBOCLSA-N |
Isomeric SMILES | C1C[C@H]([C@H](NC1)C2=CC=CC=C2)N |
SMILES | C1CC(C(NC1)C2=CC=CC=C2)N |
Canonical SMILES | C1CC(C(NC1)C2=CC=CC=C2)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
(2R,3R)-2-Phenylpiperidin-3-amine (CAS 58373-46-9) belongs to the piperidine class of organic compounds, featuring a bicyclic structure with a phenyl substituent and an amine group in a cis configuration. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 176.258 g/mol |
Exact Mass | 176.131 g/mol |
Polar Surface Area | 38.05 Ų |
LogP (Partition Coeff.) | 2.47 |
These parameters suggest moderate lipophilicity, favoring membrane permeability, and a balanced polar surface area conducive to interactions with biological targets .
Stereochemical Considerations
The (2R,3R) configuration places both the phenyl and amine groups on the same face of the piperidine ring. This spatial arrangement contrasts with its (2S,3S) enantiomer, L-822429, which exhibits high affinity for the NK1 receptor . The stereochemical divergence underscores the role of chirality in drug-receptor interactions, as even minor conformational changes can drastically alter binding efficacy.
Synthesis and Stereoselective Preparation
Synthetic Routes
The synthesis of (2R,3R)-2-phenylpiperidin-3-amine typically involves asymmetric methodologies to control stereochemistry. A patent by Burns et al. (2000) describes the preparation of related piperidine derivatives via Grignard or organolithium reagent-mediated alkylation of chiral intermediates . For example:
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Chiral Resolution: Racemic mixtures of 2-phenylpiperidin-3-amine may be resolved using chiral acids (e.g., tartaric acid) to isolate the (2R,3R) enantiomer.
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Asymmetric Catalysis: Catalytic hydrogenation of imine precursors with chiral ligands (e.g., BINAP-ruthenium complexes) can yield enantiomerically pure product .
Key Intermediate: (2S)-Phenyl-3-Piperidone
A critical intermediate in synthesizing both enantiomers is (2S)-phenyl-3-piperidone, produced via organometallic addition to a protected cyclic ketone. For the (2R,3R) enantiomer, subsequent reductive amination with retention of configuration is employed :
This route emphasizes the importance of stereochemical control in accessing pharmacologically relevant enantiomers.
Pharmacological Profile and Receptor Interactions
Neurokinin-1 Receptor Antagonism
The (2R,3R) enantiomer exhibits negligible binding affinity for the NK1 receptor () compared to L-822429 () . This stark contrast is illustrated below:
Compound | Rat NK1 Receptor |
---|---|
L-822429 (2S,3S) | 1.1 ± 0.2 |
(2R,3R) Enantiomer | > 10,000 |
In functional assays, L-822429 antagonizes substance P (SP)-induced inositol phosphate synthesis (), while the (2R,3R) form shows no activity .
Selectivity and Off-Target Effects
Applications in Research
Mechanistic Studies
As a negative control, (2R,3R)-2-phenylpiperidin-3-amine helps validate the stereoselectivity of NK1 receptor antagonists. For instance, in stress modulation studies, its inability to inhibit SP signaling confirms that anxiolytic effects of L-822429 are enantiomer-specific .
Structural Biology
Crystallographic studies using the (2R,3R) enantiomer reveal non-productive binding modes in the NK1 receptor’s hydrophobic pocket, explaining its lack of efficacy. These insights guide the design of conformationally constrained analogs with enhanced potency.
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